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molecular formula C15H11NO2 B3048955 Methyl Acridine-4-carboxylate CAS No. 188054-45-7

Methyl Acridine-4-carboxylate

Cat. No. B3048955
M. Wt: 237.25 g/mol
InChI Key: GIFITRVWCNEJPG-UHFFFAOYSA-N
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Patent
US06111109

Procedure details

A solution of methyl acridine 4-carboxylate (1.83 g, 7.72 mmol) and N,N-dimethylethylenediamine (3.40 g, 38.6 mmol) in n-propanol (80 ml) was flushed with N2, and the mixture was heated at reflux for three days under N2. Solvent was then removed under reduced pressure, and the residue was partitioned between CH2Cl2 (100 ml) and 1M Na2CO3 (100 ml). The organic layer was evaporated and the residue chromatographed on alumina, eluting with CH2Cl2 /MeOH (199:1) to give N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) (1.47 g, 61%), mp (dihydrochloride salt from MeOH/EtOAc) 162-165° C.
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:5](=[N:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:4]([C:15]([O:17]C)=O)=[CH:3][CH:2]=1.[CH3:19][N:20]([CH3:24])[CH2:21][CH2:22][NH2:23].N#N>C(O)CC>[CH3:19][N:20]([CH3:24])[CH2:21][CH2:22][NH:23][C:15]([C:4]1[C:5]2[C:14](=[CH:13][C:12]3[C:7]([N:6]=2)=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH:1]=[CH:2][CH:3]=1)=[O:17]

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
C1=CC=C(C2=NC3=CC=CC=C3C=C12)C(=O)OC
Name
Quantity
3.4 g
Type
reactant
Smiles
CN(CCN)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
80 mL
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three days under N2
Duration
3 d
CUSTOM
Type
CUSTOM
Details
Solvent was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between CH2Cl2 (100 ml) and 1M Na2CO3 (100 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on alumina
WASH
Type
WASH
Details
eluting with CH2Cl2 /MeOH (199:1)

Outcomes

Product
Name
Type
product
Smiles
CN(CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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